4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a methyl group at the 4-position, a phenyl group at the 3-position, and a trimethylsilyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3-phenyl-2,3-dihydro-1H-pyrrole and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the starting materials.
Catalyst: A base, such as triethylamine, is added to facilitate the reaction.
Procedure: The trimethylsilyl chloride is slowly added to the solution of 4-methyl-3-phenyl-2,3-dihydro-1H-pyrrole in THF, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce dihydropyrrole derivatives.
Scientific Research Applications
4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various pyrrole derivatives.
Biology: In biological research, the compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. The phenyl and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-phenyl-2,3-dihydro-1H-pyrrole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
3-Phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole: Lacks the methyl group at the 4-position, affecting its steric and electronic properties.
4-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole: Lacks the phenyl group, leading to different aromatic interactions.
Uniqueness
The presence of the trimethylsilyl group in 4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole imparts unique chemical properties, such as increased stability and lipophilicity. This makes the compound particularly valuable in synthetic chemistry and drug design.
Properties
CAS No. |
137837-99-1 |
---|---|
Molecular Formula |
C14H21NSi |
Molecular Weight |
231.41 g/mol |
IUPAC Name |
trimethyl-(4-methyl-3-phenyl-2,3-dihydropyrrol-1-yl)silane |
InChI |
InChI=1S/C14H21NSi/c1-12-10-15(16(2,3)4)11-14(12)13-8-6-5-7-9-13/h5-10,14H,11H2,1-4H3 |
InChI Key |
ZEKFLKHJRVBPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(CC1C2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.